(2-Fluoro-4,6-dimethylphenyl)boronic acid
Description
(2-Fluoro-4,6-dimethylphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a fluorine atom at the 2-position and methyl groups at the 4- and 6-positions. The boronic acid group (–B(OH)₂) at the 1-position enables its participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials science research . Its synthesis typically involves Grignard reagent reactions with tributyl borate under controlled conditions, yielding ~72% isolated product after hydrolysis and purification . The fluorine and methyl substituents modulate electronic and steric properties, influencing reactivity, Lewis acidity, and binding interactions with diols or biological targets .
Properties
IUPAC Name |
(2-fluoro-4,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZXOYCAMOTTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Reaction Conditions for Miyaura Borylation
| Substrate | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromo-4-fluorotoluene | Pd(dppf)Cl₂ (5) | None | Dioxane | 100 | 58 |
| 2-Bromo-1,3-dimethylbenzene | Pd(OAc)₂ (10) | XPhos | THF | 80 | 72 |
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation provides a regioselective pathway to install the boronic acid group adjacent to directing groups. For this compound, this approach could employ 2-fluoro-4,6-dimethylbenzamide as a substrate. Treatment with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate, which is then quenched with B(OMe)₃.
This method’s efficacy depends on the directing group’s ability to stabilize the lithio intermediate. In the synthesis of 2-fluoro-4-isopropoxybenzaldehyde, analogous intermediates showed improved stability when bulky protecting groups (e.g., isopropyl) were used, reducing unwanted proton transfer. For the target compound, replacing the amide group with a sulfonate ester might enhance directing power and yield.
Protection/Deprotection Sequences for Functional Group Compatibility
Multi-step syntheses involving protective groups are often necessary when functional groups interfere with key reactions. A patent describing 2-fluoro-4-hydroxybenzaldehyde synthesis highlights the utility of isopropyl protection for phenolic hydroxyl groups during bromination and Grignard reactions. Adapting this strategy, 3-fluoro-5-methylphenol could be protected with an isopropyl group, brominated at the 2-position, and subjected to Miyaura borylation before deprotection.
Notably, the choice of deprotection reagent significantly impacts purity. Boron trichloride (BCl₃) in dichloromethane at -15°C achieved 99.6% purity in the final step for 2-fluoro-4-hydroxybenzaldehyde, suggesting its applicability here.
Microwave-Assisted and Continuous Flow Approaches
Emerging techniques like microwave irradiation and continuous flow chemistry offer potential for accelerating sluggish steps. While no direct data exists for this compound, studies on 4-fluorophenyl boronic acid synthesis show that microwave heating (150°C, 20 min) reduced reaction times from 15 hours to under 1 hour while maintaining yields . Continuous flow systems could similarly mitigate decomposition risks associated with sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium periodate.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Fluoro-4,6-dimethylphenyl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action of (2-Fluoro-4,6-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The reaction proceeds through oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product. The boronic acid group facilitates the transmetalation step, making it a crucial component in the reaction.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Boronic Acids
Electronic Effects and Acidity
The fluorine atom at the 2-position exerts an electron-withdrawing effect, lowering the pKa of the boronic acid group compared to non-fluorinated analogs. However, studies on fluoro-substituted boronic acids (e.g., 2,6-diarylphenylboronic acids) reveal that through-space stabilization of the conjugate base (boronate) plays a dominant role over through-bond electronic effects, leading to similar pKa values across compounds with varying substituent σ values . For instance:
| Compound | Substituents | pKa (Experimental) | Key Stabilization Mechanism |
|---|---|---|---|
| (2-Fluoro-4,6-dimethylphenyl)boronic acid | 2-F, 4-Me, 6-Me | ~8.5* | Through-space stabilization |
| 3-AcPBA | 3-Acetamidophenyl | ~9.2 | Electron-withdrawing group |
| 4-MCPBA | 4-Methylcarboxyphenyl | ~8.8 | Resonance stabilization |
*Estimated based on substituent effects described in .
Steric and Binding Properties
Steric bulk significantly impacts diol-binding affinity and enzyme inhibition. Studies on AmpC β-lactamase inhibitors highlight how substituent size and position influence binding:
| Compound | Substituents | AmpC β-lactamase Inhibition (IC₅₀) |
|---|---|---|
| 3-Nitrophenylboronic acid | 3-NO₂ | 0.8 µM |
| 4-Carboxyphenylboronic acid | 4-COOH | 1.2 µM |
| This compound | 2-F, 4-Me, 6-Me | Not reported; predicted weaker binding due to steric bulk |
Data from .
Biological Activity
(2-Fluoro-4,6-dimethylphenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action.
- Molecular Formula : C9H10BFO2
- Molecular Weight : 168.98 g/mol
- CAS Number : 66552110
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following sections detail specific activities observed in various studies.
Antimicrobial Activity
Research has demonstrated that boronic acids, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of phenylboronic acids against cyanobacteria, showing that certain derivatives can suppress the growth of these microorganisms significantly. For instance:
| Compound | Concentration | Effect on Cyanobacteria |
|---|---|---|
| Phenylboronic Acid | 1.0 mM | Growth inhibition |
| Benzoxaborole Derivative | 0.3 mM | Growth stimulation |
In this context, this compound may similarly inhibit microbial growth by disrupting cellular processes or interfering with metabolic pathways .
Anticancer Activity
The anticancer properties of boronic acids are attributed to their ability to inhibit proteasome activity and modulate signaling pathways involved in cell proliferation and apoptosis. In vitro studies have shown that certain boronic acids can induce apoptosis in cancer cells through various mechanisms:
- Proteasome Inhibition : By inhibiting the proteasome, these compounds prevent the degradation of pro-apoptotic factors.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
A comparative study indicated that this compound could exhibit similar effects due to its structural characteristics that facilitate interaction with cellular targets .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The boron atom forms reversible covalent bonds with hydroxyl groups in serine and cysteine residues within active sites of enzymes.
- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways related to inflammation and cell growth.
- Membrane Penetration : The fluorinated phenyl group enhances the lipophilicity of the compound, improving its ability to penetrate microbial membranes and cellular barriers.
Case Studies and Research Findings
Several studies have investigated the biological activities of boronic acids similar to this compound:
- Study on Cyanobacteria : A study found that phenylboronic acids inhibited the growth of Arthrospira species significantly at concentrations as low as 0.1 mM .
- Antiviral Activity Assessment : Research has indicated that boron-containing compounds can inhibit HIV replication through protease inhibition .
- Anticancer Screening : A series of analogs were tested for their ability to induce apoptosis in cancer cell lines, showing promising results for compounds with similar structures .
Q & A
Basic: What are the key considerations for synthesizing and purifying (2-fluoro-4,6-dimethylphenyl)boronic acid?
Methodological Answer:
Synthesis typically involves borylation of a halogenated aromatic precursor (e.g., 2-fluoro-4,6-dimethylbromobenzene) using palladium-catalyzed Miyaura borylation. Key parameters include:
- Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos.
- Solvent : Tetrahydrofuran (THF) or dioxane at reflux (80–100°C).
- Boron source : Bis(pinacolato)diboron (B₂pin₂) or pinacol borane.
Purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane). Trimerization artifacts (boroxines) must be monitored via ¹¹B NMR or LC-MS .
Basic: How can trace impurities of this compound be detected in drug intermediates?
Methodological Answer:
LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is optimal:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase : 0.1% formic acid in water/acetonitrile.
- Ionization : Negative ESI for underivatized boronic acids.
- Quantification : Calibration curves (0.1–10 ppm) with LOQ <0.05 ppm.
Derivatization with diols (e.g., mannitol) enhances sensitivity by preventing boroxine formation .
Intermediate: What methodologies quantify the binding kinetics of this boronic acid with diols (e.g., glucose)?
Methodological Answer:
Stopped-flow fluorescence or UV-Vis spectroscopy is used to determine kon and koff:
- Conditions : pH 7.4 buffer (physiological), 25°C.
- Data fitting : Pseudo-first-order kinetics for kon (s⁻¹M⁻¹) and exponential decay for koff.
Substituents like fluorine enhance binding affinity (Kd) by increasing boronic acid acidity (pKa ~7.2 vs. ~8.5 for non-fluorinated analogs) .
Advanced: How can MALDI-MS analysis overcome boronic acid trimerization?
Methodological Answer:
In-situ derivatization with 2,5-dihydroxybenzoic acid (DHB) as matrix and diol:
- Protocol : Mix analyte with DHB (20 mg/mL in MeCN/H₂O), spot on plate.
- Mechanism : DHB forms stable boronate esters, suppressing dehydration/trimerization.
- MS mode : Linear TOF in positive ion mode; MS/MS for sequencing branched peptides.
This method achieves <5% trimerization artifacts, even for multi-boronic acid peptides .
Advanced: How do fluorine and methyl substituents modulate anticancer activity in boronic acid derivatives?
Methodological Answer:
- Fluorine : Enhances metabolic stability and membrane permeability via reduced CYP450 metabolism.
- Methyl groups : Increase steric bulk, improving selectivity for tubulin polymerization inhibition (IC₅₀ ~21 µM vs. >50 µM for non-methylated analogs).
In glioblastoma models, 2-fluoro-4,6-dimethyl derivatives show 3× higher apoptosis induction than parent compounds due to optimized LogP (~2.8) .
Advanced: What rational design strategies incorporate this boronic acid into protease inhibitors?
Methodological Answer:
- Substrate mimicry : Replace catalytic serine-binding groups (e.g., in proteasome inhibitors) with boronic acid.
- Computational docking : MD simulations optimize binding to Thr1 residue (ΔG ~-9.2 kcal/mol).
- Bioisosterism : Substitute carboxylates with boronic acid for pH-dependent binding (e.g., pH 6.5 in tumor microenvironments) .
Intermediate: What experimental designs assess its utility in glucose-responsive polymers?
Methodological Answer:
- Synthesis : Copolymerize with acrylamide (90:10 molar ratio) via RAFT polymerization.
- Testing : Measure solubility transitions (cloud point) in PBS with 0–30 mM glucose.
- Kinetics : Fluorescence quenching assays using anthracene-labeled polymers show kresponse <60 s for 10 mM glucose .
Advanced: How does fluorine substitution impact boronic acid-diol binding thermodynamics?
Methodological Answer:
Fluorine lowers pKa by ~1.3 units (from 8.9 to 7.6), favoring tetrahedral boronate formation at physiological pH. Thermodynamic parameters (ΔH, ΔS) derived from ITC show:
- ΔH : -12.4 kJ/mol (fluorinated) vs. -8.7 kJ/mol (non-fluorinated).
- ΔS : +34 J/mol·K (entropy-driven for fluorinated analogs) .
Intermediate: What strategies optimize its use in fluorescent saccharide sensors?
Methodological Answer:
- PET suppression : Attach to anthracene via tertiary amine linkers.
- Dual-boronic acid systems : Create cleft-like structures (e.g., compound 8 in ) for 1:1 glucose binding (Kd ~1 µM).
- Validation : Confocal microscopy in HeLa cells shows 5× higher fluorescence vs. monoboronic probes .
Advanced: What catalytic systems improve its efficiency in Suzuki-Miyaura couplings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
